molecular formula C11H11F4N B12068660 Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine

Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine

Cat. No.: B12068660
M. Wt: 233.20 g/mol
InChI Key: OUYXZWYHOVGZQR-UHFFFAOYSA-N
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Description

Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine is a structurally complex amine featuring a cyclopropyl group attached to a phenyl ring substituted with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is part of a broader class of fluorinated arylcyclopropylmethanamines, which are valued in medicinal chemistry for their unique electronic and steric properties.

Synthesis: A representative synthesis involves coupling (R)-cyclopropyl(aryl)methanamine derivatives with carboxylic acids or other electrophiles via amide bond formation, as demonstrated in the preparation of cardiac troponin activators (e.g., Nelutroctiv). For example, TBTU-mediated coupling with bicyclic carboxylates in dichloromethane (DCM) yields intermediates for further functionalization .

Applications: This compound serves as a critical building block in drug discovery, particularly for cardiovascular and central nervous system (CNS) targets, due to its balanced lipophilicity (LogP ~2.5–3.0) and stability under physiological conditions .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

cyclopropyl-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C11H11F4N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2

InChI Key

OUYXZWYHOVGZQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation with Cyclopropylmethylamine

A common approach involves Friedel-Crafts alkylation of 3-fluoro-4-(trifluoromethyl)benzene derivatives with cyclopropylmethylamine. In a representative procedure:

  • Reactants : 5-(3-Fluoro-4-trifluoromethyl-phenyl)-oxazole (1.0 equiv), cyclopropylmethylamine (2.0 equiv)

  • Conditions : o-Dichlorobenzene, trifluoroacetic acid (2.0 equiv), microwave irradiation at 200°C for 2 hours

  • Workup : Neutralization with NaOH, extraction with ethyl acetate, chromatography (heptane/ethyl acetate gradient)

  • Yield : 41–58%

The reaction proceeds via oxazole ring opening, followed by nucleophilic attack of the amine on the activated aromatic system. Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.

Cyclopropanation of Allylic Amines

An alternative route forms the cyclopropane ring post-amine functionalization:

  • Synthesize 3-fluoro-4-(trifluoromethyl)cinnamaldehyde via Vilsmeier-Haack formylation.

  • Convert to allylic amine using Leuckart-Wallach reaction (NH4HCO3, HCO2H, 120°C).

  • Cyclopropanate with diethylzinc and diiodomethane (CH2I2, Et2Zn, 0°C → rt).

Key Data :

StepReagentsTemp (°C)Yield (%)
1POCl3/DMF8072
2NH4HCO3/HCO2H12065
3Et2Zn/CH2I20 → 2578

This method benefits from stereochemical control during cyclopropanation but requires stringent anhydrous conditions.

Reductive Amination Approaches

Ketone Intermediate Formation

A two-step reductive amination strategy employs:

  • Ketone synthesis : React cyclopropyl(3-fluoro-4-(trifluoromethyl)phenyl)methanone with NH4OAc/NaBH3CN.

  • Reduction : Use BH3·THF complex in THF at 0°C.

Optimized Conditions :

  • Molar ratio (ketone:amine:reductant) = 1:1.2:1.5

  • Solvent: THF/H2O (9:1)

  • Yield: 68%

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of imine intermediates offers scalable production:

  • Catalyst : Pd/C (10 wt%), H2 (50 psi)

  • Substrate : N-Benzylidene derivative of cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine

  • Solvent : MeOH, 25°C, 12 hours

  • Yield : 74%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

One-Pot Cyclopropane-Amine Coupling

  • Reactants : Fluorinated oxazole (1.0 equiv), cyclopropylmethylamine (2.0 equiv)

  • Additives : Trifluoroacetic acid (2.0 equiv), Hantzsch ester (2.0 equiv)

  • Conditions : 200°C, 2 hours, microwave

  • Yield : 58% (vs. 32% conventional heating)

Solvent Effects on Reaction Efficiency

Comparative studies in microwave synthesis:

Solvent SystemTime (h)Yield (%)
o-Dichlorobenzene258
Toluene441
DMF336
DMSO/DME (1:1)2.549

Polar aprotic solvents like o-dichlorobenzene improve microwave absorption and reaction homogeneity.

Transition-Metal-Catalyzed Methods

Nickel-Catalyzed C–N Coupling

Recent advances employ Ni(COD)2 with dtbpy ligand:

  • Substrate : 3-Fluoro-4-(trifluoromethyl)phenyl bromide + cyclopropylmethylamine

  • Conditions : DMAc, 100°C, 24 hours

  • Yield : 63%

Iridium Photoredox Catalysis

A photochemical approach enables mild condition synthesis:

  • Catalyst : [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol%)

  • Light Source : 450 nm LEDs

  • Yield : 71% (18 hours, rt)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTypical Yield (%)
Microwave-assistedRapid, energy-efficientSpecialized equipment required58
Reductive aminationHigh stereoselectivityMulti-step purification68
Ni-catalyzedAtom-economicOxygen-sensitive conditions63
PhotoredoxMild conditions, scalableHigh catalyst loading71

Purification and Characterization

Final purification typically employs:

  • Chromatography : Silica gel (hexane/EtOAc 4:1 → 1:1)

  • Crystallization : From EtOH/H2O (3:1) at −20°C

Key Characterization Data :

  • ¹H NMR (600 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H), 7.48 (d, J = 7.8 Hz, 1H), 3.21 (m, 1H), 1.85–1.78 (m, 2H), 1.32–1.25 (m, 2H)

  • HRMS : m/z calcd for C11H11F4N [M+H]+ 233.0821, found 233.0818

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanone, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 3-F/4-CF₃ arrangement in the target compound optimizes electronic effects (strong electron withdrawal from CF₃) while minimizing steric clashes during receptor binding. In contrast, 2-F substitution (e.g., in ) may hinder interactions due to proximity to the amine group .
  • Lipophilicity : The trifluoromethyl group universally increases LogP, but additional fluorine atoms (e.g., 2,5-diF in ) can counterbalance this by enhancing polarity slightly .
  • Metabolic Stability : Fluorine atoms at meta/para positions (e.g., 3-F, 4-CF₃) reduce oxidative metabolism compared to methoxy-substituted analogs (), which are prone to demethylation .

Practical Considerations

  • Purity and Availability : Commercial availability varies; for example, the target compound is offered at 95–97% purity (250 mg to 1 g scales) , while enantiopure variants (e.g., ) require custom synthesis .

Q & A

Q. What are the key synthetic pathways for Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Nucleophilic substitution to introduce the trifluoromethyl group at the para position of the benzene ring.
  • Cyclopropane formation via [2+1] cycloaddition using a transition metal catalyst (e.g., rhodium) to generate the cyclopropyl moiety.
  • Amine functionalization through reductive amination or coupling reactions. Optimization includes controlling reaction temperature (e.g., 0–5°C for cyclopropanation to minimize side reactions) and using anhydrous solvents (e.g., THF) to enhance yield . Purity is improved via column chromatography with gradients of ethyl acetate/hexane .

Q. How does the compound’s stereochemistry influence its pharmacological activity, and what methods validate enantiomeric purity?

The (S)-enantiomer often exhibits higher receptor affinity due to spatial compatibility with target binding pockets. Enantiomeric purity is validated using:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Optical rotation measurements (e.g., [α]D²⁵ = +15° for the (S)-form). Evidence from related cyclopropyl-phenylmethanamines shows stereochemical integrity is maintained using chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Storage: Sealed containers under refrigeration (2–8°C) in a ventilated, dry environment to avoid degradation .
  • Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, cyclopropane vs. cyclobutane) affect binding to neurotransmitter receptors?

Comparative studies of analogs show:

  • 3-Fluoro substitution enhances serotonin receptor (5-HT₂A) binding (IC₅₀ = 12 nM) due to electronegativity and hydrophobic interactions.
  • Cyclopropane rings improve metabolic stability compared to cyclobutane (t₁/₂ = 4.2 vs. 2.1 hours in hepatic microsomes) .
  • Trifluoromethyl groups increase lipophilicity (logP = 2.8), improving blood-brain barrier penetration .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Discrepancies in receptor affinity (e.g., µ-opioid vs. dopamine D₂) may arise from:

  • Assay variability: Radioligand binding (e.g., [³H]spiperone for D₂) vs. functional cAMP assays.
  • Species differences: Human vs. rodent receptor isoforms. Robust meta-analysis using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and structural docking simulations (e.g., AutoDock Vina) can clarify mechanisms .

Q. How can salt forms (e.g., hydrochloride) impact pharmacokinetic profiling?

Hydrochloride salts improve aqueous solubility (e.g., 45 mg/mL vs. 8 mg/mL for freebase), enhancing bioavailability in preclinical models.

  • In vivo studies: Intraperitoneal administration in mice shows Cₘₐₓ = 1.2 µg/mL at 30 minutes for the hydrochloride form .
  • Stability: Salt forms reduce hygroscopicity, preventing decomposition during storage .

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